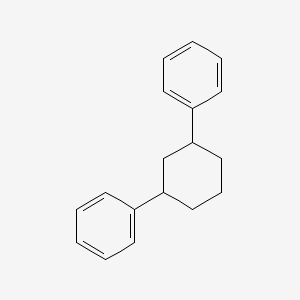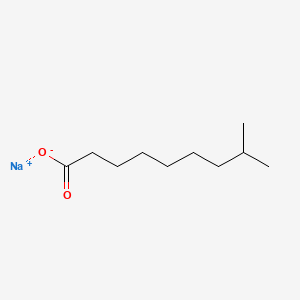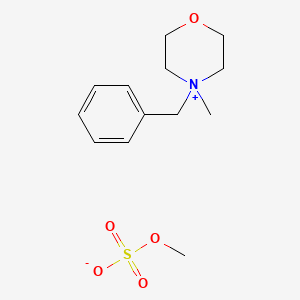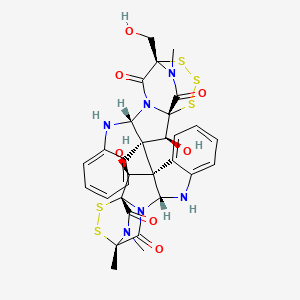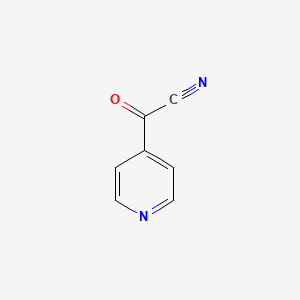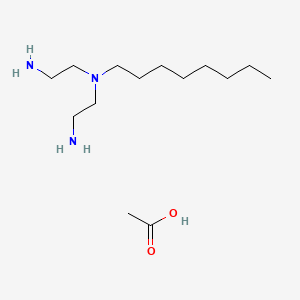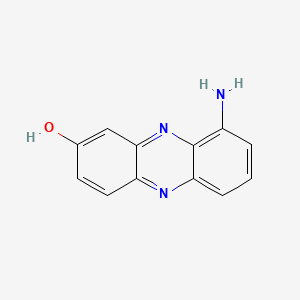
9-Aminophenazin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Aminophenazin-2-ol is a phenazine derivative with the molecular formula C12H9N3O. This compound is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . Phenazine derivatives, including this compound, have been extensively studied due to their significant applications in medicinal and industrial fields .
Méthodes De Préparation
The synthesis of phenazine derivatives, including 9-Aminophenazin-2-ol, can be achieved through various methods. Some common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method utilizes the reductive cyclization of diphenylamines.
Oxidative Cyclization: This involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of phenazine derivatives.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
9-Aminophenazin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: This involves the replacement of functional groups with other substituents, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenazine compounds .
Applications De Recherche Scientifique
9-Aminophenazin-2-ol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 9-Aminophenazin-2-ol involves its interaction with various molecular targets and pathways. The compound exerts its antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential enzymes involved in bacterial metabolism . Its antitumor activity is attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways .
Comparaison Avec Des Composés Similaires
9-Aminophenazin-2-ol can be compared with other similar compounds, such as:
2-Amino-3-hydroxyphenazine: This compound shares a similar phenazine core structure but differs in the position of the amino and hydroxyl groups.
3-Aminophenazin-2-ol: Another phenazine derivative with similar biological activities but different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives .
Propriétés
Numéro CAS |
71662-30-1 |
|---|---|
Formule moléculaire |
C12H9N3O |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
9-aminophenazin-2-ol |
InChI |
InChI=1S/C12H9N3O/c13-8-2-1-3-10-12(8)15-11-6-7(16)4-5-9(11)14-10/h1-6,16H,13H2 |
Clé InChI |
XPOJAXMKQSHIFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C3C=CC(=CC3=N2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




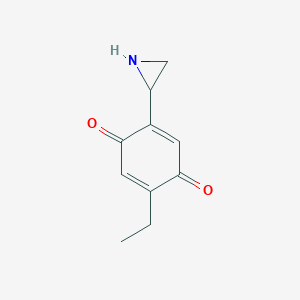
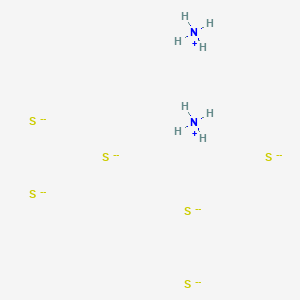
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)
